(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as L-Methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) which is a crucial enzyme in the metabolism of glutamine. The inhibition of GS by MSO has been studied extensively in scientific research, and it has been found to have numerous applications in various fields.

作用機序

Target of Action

The primary targets of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as Quaternary Ammonium Salts (QASs), are negatively charged microorganisms . These include a wide range of bacteria and fungi . The compound interacts with these targets due to its net positive charge .

Mode of Action

The interaction between QASs and their targets is primarily electrostatic . The net positive charge of the QASs allows them to bind to the negatively charged surfaces of microorganisms . This binding disrupts the integrity of the microbial cell membrane, leading to cell death .

Biochemical Pathways

It is known that qass can inhibit protein synthesis and metabolic pathways within the microbial cells . This disruption of normal cellular processes contributes to the antimicrobial action of the compound .

Pharmacokinetics

It is known that qass are generally poorly absorbed in the body, which limits their systemic toxicity . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to fully understand their impact on bioavailability.

Result of Action

The primary result of the action of this compound is the death of targeted microorganisms . By disrupting the integrity of the microbial cell membrane, the compound causes the cells to lyse, or break apart . This leads to a reduction in the number of viable microbial cells, thereby exerting an antimicrobial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of QASs . Additionally, the pH of the environment can affect the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of the compound.

Safety and Hazards

将来の方向性

The current conventional chemical synthesis of SMIA shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. One such route involves the use of a biocatalyst to replace the traditional chemical synthesis . This route provides a promising alternative for the low-cost and green production of SMIA on an industrial scale .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then reacted with chloroacetic acid to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid. The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form furfural oxime.", "Step 2: Furfural oxime is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid.", "Step 3: The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt of (αE)-α-(Methoxyimino)-2-Furanacetic Acid." ] } | |

CAS番号 |

97148-40-8 |

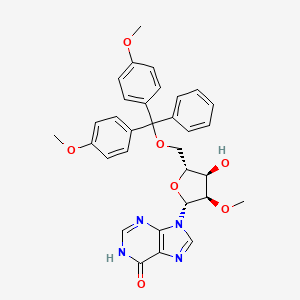

分子式 |

C7H10N2O4 |

分子量 |

186.17 g/mol |

IUPAC名 |

azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+; |

InChIキー |

ZWNSXPIVYODLLM-WVLIHFOGSA-N |

異性体SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)O.N |

正規SMILES |

CON=C(C1=CC=CO1)C(=O)O.N |

同義語 |

αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)